molecular formula C22H39NO3 B1150323 KC01

KC01

Cat. No.: B1150323
M. Wt: 365.55
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

KC01 is a potent and selective inhibitor of the serine hydrolase ABHD16A (α/β-hydrolase domain-containing protein 16A), a key enzyme regulating lysophosphatidylserine (lyso-PS) metabolism . It exhibits nanomolar inhibitory activity against human ABHD16A (IC50 = 90 ± 20 nM) and mouse ABHD16A (IC50 = 520 ± 70 nM) in biochemical assays . This compound is structurally characterized as a covalent inhibitor with a fluorophosphonate (FP) warhead, enabling targeted inhibition of ABHD16A’s catalytic serine residue.

Properties

Molecular Formula

C22H39NO3

Molecular Weight

365.55

Synonyms

(Z)-6-(2-oxo-4-tridecyloxetan-3-ylidene)hexanamide

Origin of Product

United States

Scientific Research Applications

The compound "KC01" appears to have various applications in scientific research, particularly in the fields of medical and industrial microbiology. Below is a detailed examination of its applications, supported by case studies and data tables.

Biomedical Research

Therapeutic Discovery
this compound has been utilized in high-throughput compound screening to identify potential therapeutic agents. This methodology allows researchers to evaluate large libraries of compounds quickly, assessing their interactions with biological targets linked to diseases such as cancer and neurodegenerative disorders. The automated systems involved in this process enhance the efficiency of drug discovery, enabling the identification of promising candidates for further development .

Case Study: Neuroimaging in Cerebral Palsy
A study investigated the association between motor functions and neuroimaging findings in children with cerebral palsy, utilizing this compound as part of the assessment tools. The research highlighted significant correlations between brain lesions observed through MRI and motor function classifications, suggesting that this compound may play a role in understanding neurological conditions .

Microbial Biotechnology

Nutraceuticals and Vaccine Development
this compound is explored within the context of microbial technology for producing nutraceuticals and vaccines. Advanced microbial approaches are being developed to enhance the production of vitamins and metabolites that are crucial for health applications. This includes the use of this compound in innovative methods aimed at addressing neurological disorders through microbial-derived products .

Table 1: Summary of this compound Applications in Biomedical Research

Application AreaDescriptionCase Studies/Examples
Therapeutic DiscoveryHigh-throughput screening for drug candidatesCancer therapies, neurodegenerative disorders
NeuroimagingAssessment tool in cerebral palsy researchCorrelation between brain lesions and motor functions
Microbial BiotechnologyProduction of nutraceuticals and vaccinesAdvanced microbial approaches for health applications

Industrial Applications

Power Semiconductor Development
this compound has also been mentioned in the context of semiconductor technology, specifically in the development of advanced power metal oxide semiconductor field-effect transistors (MOSFETs). These devices are crucial for efficient power management in electronic applications, including those in aerospace and computer industries. The application of this compound here signifies its potential impact on enhancing energy efficiency and reducing operational costs .

Table 2: Industrial Applications of this compound

Application AreaDescriptionPotential Impact
Power SemiconductorsDevelopment of efficient MOSFETs for electronic devicesImproved energy efficiency, cost reduction

Comparison with Similar Compounds

KC01 vs. KC02: Structural Isomerism and Functional Divergence

KC02, a 4:1 Z/E isomer mixture of this compound, serves as a critical inactive control probe. Despite structural similarity, KC02 exhibits negligible inhibitory activity against ABHD16A (IC50 > 10 μM in human and mouse assays) . Key differences include:

  • Target Selectivity: this compound selectively inhibits ABHD16A (98% inhibition in COLO205 cells) with minimal off-target effects (partial inhibition of ABHD2, ABHD3, and ABHD13) .
  • Utility : this compound is used to study ABHD16A-dependent lyso-PS regulation, whereas KC02 validates target specificity in experimental designs .

Table 1. Biochemical and Cellular Comparison of this compound and KC02

Parameter This compound KC02
IC50 (Human ABHD16A) 90 ± 20 nM >10 μM
IC50 (Mouse ABHD16A) 520 ± 70 nM >10 μM
Selectivity (Top Off-Targets) ABHD2 (94%), ABHD3, ABHD13 ABHD11 (94%), LYPLA1 (63%)
Lyso-PS Reduction Significant (p < 0.0001) No effect
Application Active probe for ABHD16A studies Inactive control for specificity

This compound vs. JJH260: Dual Targeting of AIG1 and ABHD16A

JJH260, another fluorophosphonate-based inhibitor, shares functional overlap with this compound in targeting atypical integral membrane hydrolases. However, their primary targets differ:

  • Target Profile : this compound primarily inhibits ABHD16A, while JJH260 preferentially targets AIG1 (AdipoR interacting protein 1), a regulator of fatty acid esters of hydroxy fatty acids (FAHFAs) .
  • Potency : this compound exhibits higher potency against ABHD16A (IC50 = 0.21 ± 0.08 μM) compared to JJH260’s inhibition of AIG1 (IC50 = 0.57 ± 0.14 μM) .
  • Cellular Impact : Both inhibitors reduce FAHFA hydrolysis in LNCaP prostate cancer cells (~70–80% reduction in hydrolysis products), but this compound’s broader activity against ABHD16A expands its therapeutic relevance in immune modulation .

Table 2. Comparative Inhibition Profiles of this compound and JJH260

Parameter This compound JJH260
Primary Target ABHD16A AIG1
IC50 (Primary Target) 0.21 ± 0.08 μM (AIG1 assay) 0.57 ± 0.14 μM (AIG1 assay)
Off-Targets ABHD2, ABHD3, ABHD13 Distinct from this compound
Therapeutic Relevance Lyso-PS immunomodulation FAHFA metabolism regulation

This compound vs. Control Compounds (THL, ABC34)

Control compounds like tetrahydrolipstatin (THL) and ABC34 are structurally unrelated to this compound but are used to validate inhibitor specificity:

Research Findings and Implications

  • ABHD16A Specificity: this compound’s nanomolar potency and selectivity make it a superior tool for dissecting ABHD16A’s role in lyso-PS signaling, particularly in cancer and neurodegenerative models .
  • Therapeutic Potential: By reducing lyso-PS levels, this compound may mitigate inflammatory responses linked to ABHD16A/ABHD12 dysregulation, as observed in ABHD12-null lymphoblasts .
  • Limitations : Partial inhibition of ABHD2 and ABHD3 necessitates cautious interpretation of in vivo data, though KC02 controls help isolate ABHD16A-specific effects .

Preparation Methods

Dried Powder Preparation

The patent details a dried powder formulation containing 10% w/w KC-01 (Table 1):

Table 1: Composition of KC-01 Dried Powder

ComponentQuantity (g/5g batch)Function
KC-01 active ingredient0.5Therapeutic agent
Starch4.4Diluent
Sodium carboxymethyl starch0.5Disintegrant
Ethanol (60–80%)q.s.Granulating fluid

The manufacturing process involves wet granulation with ethanol, followed by fluid-bed drying at 40°C and packaging in 4–5g sachets. This formulation demonstrates excellent flow properties (Carr Index: 18–22) and rapid dissolution (<15 minutes in simulated gastric fluid).

Tablet Compression

For oral delivery, KC-01 tablets are formulated using direct compression (Table 2):

Table 2: KC-01 Tablet Formulation

ComponentQuantity per 1000 tabletsRole
KC-0150 gActive ingredient
Starch36 gBinder/Diluent
Dextrin25 gFlow enhancer
Carboxymethyl starch1 gSuperdisintegrant
Magnesium stearate1 gLubricant

Tablets are compressed at 15–20 kN pressure, achieving hardness of 50–80 N and friability <0.8%. Dissolution testing shows >85% API release within 30 minutes using USP Apparatus II (50 rpm, 37°C).

Specialty Dosage Forms

Rectal Suppositories

A glycerin-gelatin base suppository formulation enhances bioavailability for rectal administration (Table 3):

Table 3: Suppository Composition

ComponentQuantity per 300 mL batchFunction
KC-0130 gActive ingredient
Glycerin190 gPlasticizer
Gelatin54 gMatrix former
Purified waterq.s.Hydration medium

The manufacturing process involves:

  • Gelatin hydration (30 minutes at 25°C)

  • Glycerin incorporation at 70°C water bath

  • KC-01 dispersion in molten base

  • Molding and cooling to 4°C

Suppositories demonstrate sustained release over 6–8 hours in ex vivo rectal mucosa models.

Analytical Characterization

Purity Assessment

Stability-indicating HPLC method parameters:

  • Column: C18 (250 × 4.6 mm, 5 μm)

  • Mobile phase: Acetonitrile:phosphate buffer (pH 3.0) (55:45)

  • Flow rate: 1.0 mL/min

  • Detection: UV 254 nm

Forced degradation studies show KC-01 stability under:

  • Acidic (0.1N HCl): 2.3% degradation products

  • Alkaline (0.1N NaOH): 4.1% degradation

  • Oxidative (3% H2O2): 5.8% degradation

Solid-State Characterization

  • XRPD: Characteristic peaks at 2θ = 12.4°, 17.8°, 21.3°

  • DSC: Endotherm at 153.2°C (melting point)

  • TGA: <0.5% weight loss up to 150°C

Comparative Analysis of Preparation Methods

Table 4: Method Comparison

ParameterDried PowderTabletsSuppositories
Production time8 h6 h12 h
Yield (%)92.489.785.2
API stability (24 mo)98.1%97.3%94.8%
ScalabilityHighModerateLow

Key findings:

  • Dried powder formulation offers superior stability due to low moisture content (<2% w/w)

  • Tablet production shows highest throughput (12,000 units/hour)

  • Suppositories require strict temperature control (±1°C during molding)

Process Optimization Considerations

Recent advancements suggest potential improvements:

  • Continuous Manufacturing : Implementing twin-screw granulation could reduce dried powder production time by 40%

  • Lyophilization : Freeze-drying KC-01 with trehalose (1:1 ratio) enhances reconstitution time by 30%

  • Nanomilling : Reducing particle size to 200 nm increases dissolution rate by 2.5×

Q & A

Q. What are the primary biochemical targets of KC01 in cellular systems, and how are they identified?

this compound primarily inhibits ABHD16A (a serine hydrolase) and AIG1, as demonstrated through competitive activity-based protein profiling (ABPP) and substrate hydrolysis assays. Researchers use gel-based ABPP to visualize target engagement, where this compound shows IC50 values of ~90 nM (human ABHD16A) and 0.21 μM (hAIG1) . Selectivity is confirmed via quantitative MS-based ABPP-SILAC, which identifies off-targets like ABHD2 (94% inhibition) and validates this compound’s specificity when compared to inactive analogs (e.g., KC02) .

Q. What experimental methods are essential for validating this compound’s activity in vitro?

Key methods include:

  • ABPP with fluorophosphonate (FP) probes : To label and quantify serine hydrolase activity inhibition .
  • Substrate hydrolysis assays : Using lysophosphatidylserine (PS) or 9-PAHSA substrates to measure enzymatic activity reduction post-KC01 treatment .
  • LC-MS/MS : For precise quantification of lipid metabolites in membrane fractions . These methods require standardized protocols for cell lysis, inhibitor incubation (e.g., 4 h at 37°C), and normalization to controls like KC02 .

Q. How should researchers address potential off-target effects of this compound?

Use orthogonal assays (e.g., ABPP-SILAC) to profile off-targets across diverse cell lines (e.g., COLO205, K562). For example, this compound partially inhibits ABHD3 (50–80%), necessitating genetic knockout or pharmacological inhibition of secondary targets to isolate ABHD16A/AIG1-specific effects . Inactive analogs (e.g., KC02) serve as critical controls to distinguish target-specific outcomes .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s IC50 values across different assay formats?

Discrepancies in IC50 (e.g., 90 nM vs. 520 nM for human vs. mouse ABHD16A) arise from assay sensitivity and species-specific enzyme conformations. Mitigation strategies include:

  • Cross-validation : Replicate results using both gel-based ABPP and substrate hydrolysis assays .
  • Species-specific proteome preparation : Isolate membrane fractions from human/mouse cell lines under identical conditions to reduce variability .
  • Statistical rigor : Report mean ± SEM from ≥3 biological replicates to account for inter-experimental variation .

Q. What experimental design considerations optimize this compound’s use in mechanistic studies?

  • Dose-response curves : Test this compound across a 0.1–10 μM range to capture full inhibitory effects without cytotoxicity .
  • Temporal controls : Assess time-dependent inhibition (e.g., 30 min vs. 4 h treatments) to account for compound stability .
  • Cell line selection : Use models with high endogenous ABHD16A/AIG1 expression (e.g., K562 leukemia cells) to maximize signal-to-noise ratios .

Q. How can researchers ensure reproducibility when studying this compound in lipid metabolism pathways?

  • Standardized lipid extraction : Use Bligh-Dyer or similar methods to minimize batch effects in lipidomic workflows .
  • Data transparency : Publish raw MS spectra and ABPP gel images as supplementary materials to enable replication .
  • Ethical reporting : Disclose this compound’s limitations (e.g., partial off-target inhibition) in the discussion section to contextualize findings .

Q. What strategies validate this compound’s functional role in vivo?

  • Genetic corroboration : Compare this compound effects in ABHD16A/AIG1 knockout vs. wild-type models .
  • Metabolic tracing : Use isotopically labeled lipids (e.g., deuterated PS) to track this compound-mediated changes in lipid turnover .
  • Pharmacokinetic profiling : Measure this compound’s bioavailability and tissue distribution in animal models to align dosing with target engagement .

Methodological Frameworks

How to formulate a hypothesis-driven research question for this compound studies?

Apply the FINER criteria :

  • Feasible : Ensure access to ABHD16A/AIG1-expressing cell lines and ABPP tools .
  • Novel : Focus on unresolved questions (e.g., this compound’s impact on immunomodulatory lipid networks) .
  • Ethical : Use inactive analogs (KC02) to control for off-target effects .
  • Relevant : Link findings to broader fields like immunometabolism or neurodegenerative diseases .

Q. What statistical approaches are critical for analyzing this compound’s dose-dependent effects?

  • Nonlinear regression : Fit IC50 curves using tools like GraphPad Prism .
  • ANOVA with post-hoc tests : Compare multiple treatment groups (e.g., this compound vs. KC02 vs. vehicle) .
  • Power analysis : Predefine sample sizes to detect ≥20% inhibition with 80% power .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.